molecular formula C9H12BrNO B595977 3-Bromo-2-methyl-6-propoxypyridine CAS No. 1280786-78-8

3-Bromo-2-methyl-6-propoxypyridine

Cat. No.: B595977
CAS No.: 1280786-78-8
M. Wt: 230.105
InChI Key: LUGOFOMTYGNWHQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-propoxypyridine is an organic compound with the molecular formula C₉H₁₂BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a propoxy group at the sixth position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-propoxypyridine typically involves the bromination of 2-methyl-6-propoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-methyl-6-propoxypyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: 3-Amino-2-methyl-6-propoxypyridine, 3-Thio-2-methyl-6-propoxypyridine.

    Oxidation: 3-Bromo-2-carboxy-6-propoxypyridine.

    Reduction: 2-Methyl-6-propoxypyridine.

Scientific Research Applications

3-Bromo-2-methyl-6-propoxypyridine is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.

    Industry: Employed in the manufacture of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 3-Bromo-2-methyl-6-propoxypyridine exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the bromine atom and the propoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromo-6-propoxypyridine: Lacks the methyl group at the second position.

    3-Bromo-2-methylpyridine: Lacks the propoxy group at the sixth position.

    3-Bromo-2-methyl-6-methoxypyridine: Contains a methoxy group instead of a propoxy group at the sixth position.

Uniqueness: 3-Bromo-2-methyl-6-propoxypyridine is unique due to the combination of the bromine atom, methyl group, and propoxy group on the pyridine ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-2-methyl-6-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGOFOMTYGNWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682459
Record name 3-Bromo-2-methyl-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-78-8
Record name 3-Bromo-2-methyl-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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